Cas no 1225946-22-4 (2-(3,5-Dichlorophenyl)prop-2-enoic acid)

2-(3,5-Dichlorophenyl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
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- 2-(3,5-dichlorophenyl)prop-2-enoic acid
- 2-(3,5-dichlorophenyl)prop-2-enoicacid
- BB 0261117
- 2-(3,5-Dichlorophenyl)prop-2-enoic acid
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- インチ: 1S/C9H6Cl2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-4H,1H2,(H,12,13)
- InChIKey: WIXDBWQKISURIV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C(=C)C(=O)O)C=1)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 218
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-(3,5-Dichlorophenyl)prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-673470-1.0g |
2-(3,5-dichlorophenyl)prop-2-enoic acid |
1225946-22-4 | 95.0% | 1.0g |
$1129.0 | 2025-03-13 | |
Enamine | EN300-673470-0.25g |
2-(3,5-dichlorophenyl)prop-2-enoic acid |
1225946-22-4 | 95.0% | 0.25g |
$1038.0 | 2025-03-13 | |
Enamine | EN300-673470-10.0g |
2-(3,5-dichlorophenyl)prop-2-enoic acid |
1225946-22-4 | 95.0% | 10.0g |
$4852.0 | 2025-03-13 | |
Enamine | EN300-673470-0.1g |
2-(3,5-dichlorophenyl)prop-2-enoic acid |
1225946-22-4 | 95.0% | 0.1g |
$993.0 | 2025-03-13 | |
Enamine | EN300-673470-5.0g |
2-(3,5-dichlorophenyl)prop-2-enoic acid |
1225946-22-4 | 95.0% | 5.0g |
$3273.0 | 2025-03-13 | |
Enamine | EN300-673470-2.5g |
2-(3,5-dichlorophenyl)prop-2-enoic acid |
1225946-22-4 | 95.0% | 2.5g |
$2211.0 | 2025-03-13 | |
Enamine | EN300-673470-0.5g |
2-(3,5-dichlorophenyl)prop-2-enoic acid |
1225946-22-4 | 95.0% | 0.5g |
$1084.0 | 2025-03-13 | |
Enamine | EN300-673470-0.05g |
2-(3,5-dichlorophenyl)prop-2-enoic acid |
1225946-22-4 | 95.0% | 0.05g |
$948.0 | 2025-03-13 |
2-(3,5-Dichlorophenyl)prop-2-enoic acid 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
2-(3,5-Dichlorophenyl)prop-2-enoic acidに関する追加情報
2-(3,5-Dichlorophenyl)prop-2-enoic acid (CAS No. 1225946-22-4): A Comprehensive Overview
2-(3,5-Dichlorophenyl)prop-2-enoic acid (CAS No. 1225946-22-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 3,5-dichlorocinnamic acid, is characterized by its unique molecular structure and diverse biological activities. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.
Chemical Properties
2-(3,5-Dichlorophenyl)prop-2-enoic acid is a white to off-white crystalline solid with a molecular formula of C9H5Cl2O2. It has a molecular weight of 216.04 g/mol and exhibits a melting point of approximately 180-183°C. The compound is insoluble in water but soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The presence of the dichlorophenyl group and the carboxylic acid functional group imparts unique chemical reactivity and stability to the molecule.
Synthesis Methods
The synthesis of 2-(3,5-Dichlorophenyl)prop-2-enoic acid can be achieved through various routes. One common method involves the condensation of 3,5-dichlorobenzaldehyde with malonic acid in the presence of an acidic catalyst such as p-toluenesulfonic acid (PTSA). This reaction typically proceeds via a Knoevenagel condensation mechanism, yielding the desired product after workup and purification. Another approach involves the Wittig reaction between 3,5-dichlorobenzaldehyde and triethyl phosphonoacetate, followed by hydrolysis to form the carboxylic acid.
Biological Activities
3,5-Dichlorocinnamic acid has been extensively studied for its diverse biological activities. Recent research has highlighted its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, it has been reported to possess antioxidant properties by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Beyond its anti-inflammatory and antioxidant effects, 2-(3,5-Dichlorophenyl)prop-2-enoic acid has also demonstrated potential anticancer activities. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7), colon cancer cells (HT-29), and lung cancer cells (A549). The mechanism of action involves the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) pathway.
Potential Applications
The unique biological properties of 3,5-dichlorocinnamic acid make it a promising candidate for various therapeutic applications. Its anti-inflammatory and antioxidant activities suggest potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anticancer properties of this compound further highlight its potential as a novel chemotherapeutic agent for cancer treatment.
In addition to its therapeutic applications, 2-(3,5-Dichlorophenyl)prop-2-enoic acid has also been explored for its use in agrochemicals. Recent studies have shown that it can act as a plant growth regulator by modulating hormone levels and enhancing stress tolerance in plants. This property makes it a valuable candidate for improving crop yield and resilience under adverse environmental conditions.
Conclusion
2-(3,5-Dichlorophenyl)prop-2-enoic acid (CAS No. 1225946-22-4) is a multifaceted compound with a wide range of biological activities and potential applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for therapeutic development in various fields. Furthermore, its role as a plant growth regulator highlights its potential in agricultural applications. Ongoing research continues to uncover new insights into the mechanisms of action and potential uses of this compound, underscoring its significance in both scientific research and practical applications.
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